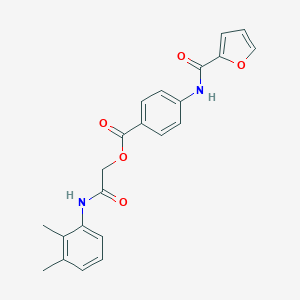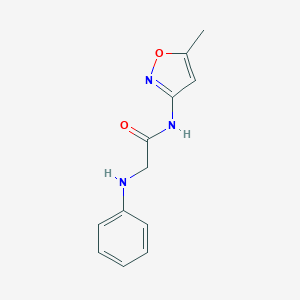
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate, also known as DFOB, is a chemical compound that has gained significant attention in the field of scientific research. DFOB is a chelator that is commonly used in the detection and treatment of iron overload disorders.
Mécanisme D'action
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate works by binding to iron in the body, forming a complex that is then excreted through the urine. This process helps to remove excess iron from the body and prevent the complications associated with iron overload disorders. This compound has a high affinity for iron, which makes it an effective chelator for the treatment of these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to remove excess iron from the body, this compound has also been shown to have antioxidant properties. This means that it can help to reduce oxidative stress in the body, which can lead to a number of health problems. This compound has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body and prevent the development of chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate in lab experiments is its high affinity for iron. This makes it an effective tool for studying iron metabolism and the effects of iron overload on the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate. One area of interest is the development of new chelators that are more effective and less toxic than this compound. Another area of interest is the use of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, there is a need for more research on the long-term effects of this compound use, particularly in patients with iron overload disorders.
Méthodes De Synthèse
The synthesis of 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate involves the reaction between 2-(2,3-Dimethylanilino)-2-oxoethyl 4-aminobenzoate and 2-furoyl chloride in the presence of triethylamine. This reaction results in the formation of this compound, which is then purified through column chromatography.
Applications De Recherche Scientifique
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate has been extensively studied for its potential applications in the field of medicine. One of the primary uses of this compound is in the treatment of iron overload disorders, such as thalassemia and sickle cell disease. This compound works by binding to excess iron in the body, which can cause damage to organs and tissues. By removing excess iron, this compound can help to prevent the complications associated with iron overload disorders.
Propriétés
Formule moléculaire |
C22H20N2O5 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
[2-(2,3-dimethylanilino)-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C22H20N2O5/c1-14-5-3-6-18(15(14)2)24-20(25)13-29-22(27)16-8-10-17(11-9-16)23-21(26)19-7-4-12-28-19/h3-12H,13H2,1-2H3,(H,23,26)(H,24,25) |
Clé InChI |
UOKCATDVDMDMBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)